Diazene, bis(4-ethynylphenyl)-

描述

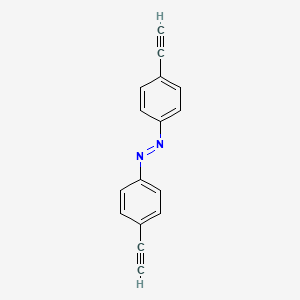

Structure

3D Structure

属性

IUPAC Name |

bis(4-ethynylphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h1-2,5-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRWLWRXCLCEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476468 | |

| Record name | Diazene, bis(4-ethynylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92792-15-9 | |

| Record name | 1,2-Bis(4-ethynylphenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92792-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene, bis(4-ethynylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for Diazene, Bis 4 Ethynylphenyl

Electrochemical Synthesis Protocols

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and simplifying purification processes.

Oxidative Coupling of 4-Ethynylaniline (B84093) Precursors

The direct electrochemical oxidation of 4-ethynylaniline is a primary method for synthesizing Diazene (B1210634), bis(4-ethynylphenyl)-. researchgate.netresearchgate.net This process involves the anodic oxidation of 4-ethynylaniline in a suitable solvent system. The reaction is typically carried out in an undivided cell using a carbon anode. researchgate.netresearchgate.net The electrochemical data suggests that the oxidation product of 4-ethynylaniline can be unstable under certain conditions. researchgate.netresearchgate.net

The general reaction mechanism is believed to involve the initial oxidation of the aniline (B41778) nitrogen to form a radical cation, which then dimerizes and undergoes further oxidation to yield the final diazene product. This method is considered a green electrochemical protocol for producing diazine compounds. researchgate.netacs.orglookchem.com

Influence of Reaction Medium and pH on Electrochemical Formation Pathways

The efficiency and selectivity of the electrochemical synthesis of Diazene, bis(4-ethynylphenyl)- are highly dependent on the reaction medium and pH. researchgate.netresearchgate.net Studies have shown that the oxidation of 4-ethynylaniline is sensitive to the pH of the buffer solution/acetonitrile mixture. researchgate.netresearchgate.net The product, Diazene, bis(4-ethynylphenyl)-, is reported to be unstable and can undergo hydrolysis in strongly acidic (pH 1–3) and alkaline (pH 9–10) solutions. researchgate.netresearchgate.netresearchgate.net

The choice of solvent and electrolyte is also critical. An aqueous HCl buffer has been successfully used for the electrochemical synthesis in a simple undivided cell. researchgate.netresearchgate.net The reaction medium must be carefully selected to ensure the stability of the final product and to optimize the reaction yield.

Table 1: Influence of pH on the Stability of Diazene, bis(4-ethynylphenyl)-

| pH Range | Stability of Diazene, bis(4-ethynylphenyl)- |

| 1–3 (Strongly Acidic) | Unstable, prone to hydrolysis researchgate.netresearchgate.netresearchgate.net |

| 4–8 (Weakly Acidic to Neutral) | Relatively Stable |

| 9–10 (Alkaline) | Unstable, prone to hydrolysis researchgate.netresearchgate.netresearchgate.net |

Directed Electrochemical Synthesis of Oxidized Diazene Derivatives

Electrochemical methods can also be employed for the directed synthesis of various oxidized diazene derivatives and related compounds. acs.org By controlling the electrode potential and the reaction environment, it is possible to synthesize not only the parent diazene but also more complex structures like poly(azobenzene)s. academicjournals.org The electrochemical oxidation of N,N'-disubstituted sulfamides, derived from primary amines, presents a unified strategy for producing a variety of diazenes, including diaryldiazenes (azobenzenes). acs.orgnih.gov This approach avoids the use of harsh chlorinating reagents, enhancing the sustainability of the process. acs.orgnih.gov

Furthermore, electrochemical techniques can facilitate C-H functionalization and cyclization reactions in azobenzene (B91143) derivatives, leading to the formation of novel heterocyclic structures. researchgate.net These methods offer a high degree of control and can be adapted to create a library of functionalized diazene compounds for various applications.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium and copper, provides a powerful and versatile toolkit for the synthesis of diaryl azo compounds, including Diazene, bis(4-ethynylphenyl)-.

Palladium-Copper Co-Catalyzed Cross-Coupling Strategies

Palladium- and copper-co-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly effective for forming C-C bonds between aryl halides and terminal alkynes. mdpi.com While direct synthesis of Diazene, bis(4-ethynylphenyl)- via this method is not explicitly detailed in the provided results, the synthesis of similar structures suggests its feasibility. For instance, Sonogashira coupling has been used to synthesize 1-phenyl-2-(4-((trimethylsilyl)ethynyl)phenyl)diazene from 1-(4-bromophenyl)-2-phenyldiazene. rug.nl This indicates that a similar strategy could be employed by coupling a di-halogenated diazene with an ethynylating agent in the presence of a Pd-Cu catalyst system.

The typical Sonogashira reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(PPh₃)₂Cl₂]) and a copper(I) co-catalyst (e.g., CuI), along with a base such as an amine. mdpi.comrsc.org These reactions are known for their high efficiency and tolerance of various functional groups. mdpi.commagtech.com.cn

Precursor Functionalization via Trimethylsilylethynyl Groups

In many synthetic strategies involving terminal alkynes, it is advantageous to use a protected form of the alkyne, such as a trimethylsilyl (B98337) (TMS) derivative. The TMS group serves to protect the reactive terminal alkyne during intermediate synthetic steps and can be selectively removed under mild conditions when needed. This approach is particularly useful in multi-step syntheses and cross-coupling reactions. jku.atchemrxiv.org

For the synthesis of Diazene, bis(4-ethynylphenyl)-, a precursor such as 1,2-bis(4-bromophenyl)diazene could be coupled with (trimethylsilyl)acetylene in a Sonogashira reaction. diva-portal.org The resulting TMS-protected diazene could then be deprotected to yield the final product. The use of TMS-protected alkynes can improve the stability of intermediates and prevent unwanted side reactions like homocoupling (Glaser coupling). beilstein-journals.org

Table 2: Comparison of Synthetic Methodologies

| Synthetic Methodology | Key Features | Advantages | Challenges |

| Electrochemical Oxidative Coupling | Direct oxidation of 4-ethynylaniline. researchgate.netresearchgate.net | Green process, avoids harsh reagents. researchgate.netacs.org | Product stability is pH-dependent. researchgate.netresearchgate.netresearchgate.net |

| Pd-Cu Co-Catalyzed Cross-Coupling | Coupling of halogenated diazene precursors with alkynes. mdpi.comrug.nl | High efficiency, good functional group tolerance. mdpi.commagtech.com.cn | Requires pre-functionalized precursors. |

| Precursor Functionalization with TMS Groups | Use of TMS-protected alkynes. | Protects reactive alkyne, prevents side reactions. beilstein-journals.org | Requires an additional deprotection step. chemrxiv.org |

Strategic Generation of Terminal Alkynes via Proto-desilylation

The introduction of a terminal ethynyl (B1212043) group onto an aromatic ring often involves the use of a protected acetylene (B1199291) equivalent, with subsequent deprotection to reveal the reactive C-H bond. A common and effective strategy is the use of silyl-protected acetylenes, followed by proto-desilylation. nih.gov

Trialkylsilyl groups, such as trimethylsilyl (TMS), are frequently employed to protect the terminal C-H of an acetylene. nih.gov This protection is crucial for preventing unwanted side reactions during preceding synthetic steps. The introduction and removal of the silyl (B83357) group can typically be achieved in high yield under mild conditions. nih.gov

The proto-desilylation step, which regenerates the terminal alkyne, can be accomplished using various mild reagents. Common conditions include treatment with potassium carbonate in methanol (B129727) or, for more sterically hindered silanes, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). nih.govgelest.com This process is generally highly tolerant of other functional groups within the molecule, with the notable exception of other silyl-protected functional groups like alcohols. nih.gov The selective deprotection of an alkynyl-TMS group in the presence of an alkynyl-TIPS (triisopropylsilyl) group highlights the potential for orthogonal protection strategies. gelest.com

Table 1: Reagents for Proto-desilylation of Silyl-Protected Alkynes

| Reagent | Solvent(s) | Typical Substrate | Reference |

| Potassium Carbonate | Methanol | (Trimethylsilyl)acetylene derivatives | nih.govgelest.com |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Sterically hindered silylacetylenes | nih.govgelest.com |

| MeLi/LiBr | Diethyl ether | Bis(trimethylsilyl)-1,3-butadiyne | gelest.com |

This strategic use of silyl protecting groups and subsequent proto-desilylation provides a reliable and versatile method for the synthesis of terminal alkynes like that found in Diazene, bis(4-ethynylphenyl)-.

Alternative Chemical Transformation Routes

Beyond the specific generation of the terminal alkyne, the core diazene structure can be formed through several alternative chemical transformations. These methods primarily focus on the construction of the N=N double bond.

Oxidative Dimerization of Nitrosobenzene (B162901) Derivatives

The synthesis of azoxybenzenes, which can be precursors to diazenes, can be achieved through the reductive dimerization of nitrosobenzene derivatives. acs.orgnih.govresearchgate.net This transformation can be catalyzed by various systems, including cost-effective and environmentally friendly options.

One such method employs N,N-diisopropylethylamine (DIPEA) as a catalyst in water, presenting a green chemistry approach. acs.orgnih.gov The proposed mechanism suggests that DIPEA facilitates a single electron transfer, initiating a radical pathway. acs.orgnih.gov Nitrosobenzene derivatives can be generated in situ from the corresponding anilines by oxidation with reagents like oxone before the addition of the dimerization catalyst. acs.orgnih.govd-nb.info

While this method directly yields azoxybenzenes, subsequent reduction is necessary to obtain the corresponding diazene. The development of one-pot procedures where anilines are first oxidized to nitrosobenzenes and then dimerized to azoxybenzenes has been a subject of academic interest. nih.gov

Direct Oxidation Methods of Anilines for Diazene Formation

The direct oxidative coupling of anilines is a more direct and atom-economical approach to symmetrical diazenes. nih.govacs.org This method avoids the isolation of intermediate species and often utilizes an oxidizing agent to facilitate the formation of the N=N bond.

A variety of oxidizing systems have been developed for this purpose. For instance, a self-assembled flower-like CuCo₂O₄ material has shown remarkable catalytic efficiency for the direct oxidative azo coupling of anilines under aerobic conditions, eliminating the need for other oxidants. acs.org The reaction proceeds cleanly and in high yields. acs.org A plausible mechanism involves the absorption of aniline onto the catalyst surface, followed by the formation of an aniline radical cation which then reacts with another aniline molecule. acs.org

Electrochemical methods also offer a metal- and oxidant-free approach to the oxidative coupling of amines. rsc.org These methods can generate the desired diazene products in moderate yields from para-substituted anilines. rsc.org

N-Chlorosuccinimide and DBU-Mediated Approaches

A particularly rapid and convenient one-step procedure for the synthesis of symmetrical azobenzenes involves the treatment of anilines with N-chlorosuccinimide (NCS) and the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.govnih.govacs.org This method is notable for its speed, often completing within minutes at room temperature, and its use of stable and inexpensive reagents. organic-chemistry.orgnih.gov

The reaction is compatible with a wide array of substituted anilines, including those bearing ethynyl groups, to produce the corresponding azobenzenes in moderate to excellent yields. organic-chemistry.orgnih.gov For the synthesis of 1,2-bis(4-ethynylphenyl)diazene, a yield of 88% has been reported using this method. nih.gov

The proposed mechanism involves the formation of a chlorinated DBU species (DBU-Cl⁺) which acts as an organic oxidant. nih.gov This species is believed to be responsible for two key chlorination/oxidation steps: the initial generation of an N-chloro-aniline and the subsequent oxidation of a hydrazine (B178648) intermediate. nih.gov

Table 2: Comparison of Direct Aniline Oxidation Methods for Diazene Synthesis

| Method | Oxidant/Catalyst | Key Features | Reference |

| Catalytic Aerobic Oxidation | CuCo₂O₄ | High yields, oxidant-free, reusable catalyst | acs.org |

| Electrochemical Oxidation | - | Metal- and oxidant-free, moderate yields | rsc.org |

| NCS/DBU-Mediated Oxidation | NCS/DBU | Rapid reaction times, inexpensive reagents, good yields | organic-chemistry.orgnih.govnih.gov |

Mechanistic Investigations and Advanced Reactivity Studies of Diazene, Bis 4 Ethynylphenyl

Exploration of Electrochemical Reaction Mechanisms

The electrochemical behavior of "Diazene, bis(4-ethynylphenyl)-" and its precursors provides significant insights into its reactivity and potential applications. The presence of both the diazene (B1210634) core and terminal ethynyl (B1212043) groups imparts a rich and complex redox chemistry to the molecule.

The electrochemical oxidation of 4-ethynylaniline (B84093), a key precursor to "Diazene, bis(4-ethynylphenyl)-", has been shown to yield a variety of products, including diazene compounds and quinone-imines, with the specific outcome being highly dependent on the reaction conditions such as pH. lookchem.com This process is a crucial step in understanding the formation of the title compound.

The oxidation of anilines, in general, is a well-studied area of electrochemistry. mdpi.com These reactions typically proceed through the formation of radical cations, which can then undergo various coupling reactions or further oxidation. In the case of 4-ethynylaniline, the presence of the ethynyl group influences the electronic properties of the aniline (B41778) ring, affecting its oxidation potential and the stability of the resulting intermediates. nbinno.comchemimpex.com

Under certain electrochemical conditions, the oxidation of 4-ethynylaniline can lead to the formation of "Diazene, bis(4-ethynylphenyl)-" through a dimerization process. This reaction is a green electrochemical protocol for the synthesis of such diazene compounds. lookchem.com The mechanism likely involves the initial one-electron oxidation of 4-ethynylaniline to form a radical cation. Two of these radical cations can then couple to form a hydrazine (B178648) derivative, which is subsequently oxidized to the final diazene product.

Table 1: Key Intermediates and Products in the Electrochemical Oxidation of 4-Ethynylaniline

| Intermediate/Product | Chemical Structure | Role in Mechanism |

| 4-Ethynylaniline Radical Cation | [C₈H₇N]⁺ | Initial product of one-electron oxidation |

| Hydrazine Intermediate | C₁₆H₁₂N₂ | Product of radical cation coupling |

| Diazene, bis(4-ethynylphenyl)- | C₁₆H₁₀N₂ | Final oxidation product |

| Quinone-imine derivatives | Varies | Alternative oxidation products |

Note: The formation of specific products is highly dependent on reaction conditions.

The presence of the ethynyl groups may influence the electronic properties of the azo bridge, potentially affecting its stability. Further research is needed to fully elucidate the hydrolysis pathways and long-term environmental stability of "Diazene, bis(4-ethynylphenyl)-" in various aqueous solutions.

The diazene core (-N=N-) of "Diazene, bis(4-ethynylphenyl)-" exhibits both electrophilic and nucleophilic characteristics, depending on the reacting species. unibo.it Azobenzenes, in general, are known to act as electrophiles in cross-coupling reactions. nih.gov The nitrogen atoms of the azo group have lone pairs of electrons, allowing them to act as nucleophiles or Lewis bases. masterorganicchemistry.com Conversely, the π-system of the azo bridge can be electron-deficient, making it susceptible to nucleophilic attack.

The incorporation of nitrogen atoms into the molecular scaffold significantly alters the electronic nature of the compound. nih.gov The high electron density in the reduced form of azobenzenes needs to be managed to enhance electrochemical stability, as side reactions with electrophiles are possible. nih.gov

In the context of "Diazene, bis(4-ethynylphenyl)-", the electron-withdrawing or -donating nature of the 4-ethynylphenyl groups will modulate the electrophilicity and nucleophilicity of the diazene core. The terminal alkyne functionality of the ethynyl groups also introduces additional sites for chemical reactions.

The reactivity of "Diazene, bis(4-ethynylphenyl)-" with specific nucleophiles is an area of active investigation. While direct studies on this compound are limited, the reactions of related aromatic azo compounds and quinone-imines provide valuable parallels.

For instance, the reaction of N-sulfonyl-1,4-benzoquinone imines with sodium azide (B81097) has been shown to proceed via the addition of the azide ion to the quinone imine. researchgate.net This suggests that the diazene core of "Diazene, bis(4-ethynylphenyl)-", particularly if oxidized to a quinoidal form, could be susceptible to attack by strong nucleophiles like the azide ion.

Furthermore, 4-ethynylaniline itself can act as a nucleophile in reactions with substituted catechols, leading to the formation of new quinone-imine derivatives. lookchem.com This highlights the nucleophilic character of the amino group in the precursor and suggests that the diazene product may retain some of this reactivity, or that the terminal ethynyl groups could be functionalized through nucleophilic addition reactions.

Intramolecular Cyclization and Rearrangement Pathways

The unique structure of "Diazene, bis(4-ethynylphenyl)-", featuring two ethynyl groups in a para-relationship to the diazene linkage, opens up possibilities for intramolecular cyclization and rearrangement reactions to form novel heterocyclic frameworks.

A particularly relevant transformation for diaryldiazenes bearing ortho-ethynyl groups is the coarctate cyclization to form indazole frameworks. nih.gov This type of reaction involves a concerted pericyclic rearrangement. While "Diazene, bis(4-ethynylphenyl)-" has para-ethynyl groups and thus cannot undergo this specific intramolecular cyclization directly, the study of related systems provides a basis for understanding the potential for designed rearrangements.

For example, (2-ethynylphenyl)phenyldiazenes have been shown to undergo coarctate cyclization to yield substituted 2-phenyl-2H-indazoles. nih.gov This reaction proceeds through the formation of an isoindazole carbene under neutral conditions and at moderate temperatures. nih.gov This demonstrates the potential for the diazene and ethynyl functionalities to participate in complex intramolecular rearrangements.

While a direct coarctate cyclization is not feasible for the para-substituted "Diazene, bis(4-ethynylphenyl)-", it is conceivable that under specific catalytic conditions, isomerization or other rearrangements could occur, potentially leading to the formation of novel heterocyclic structures. Further research in this area could uncover new synthetic pathways based on this versatile scaffold.

Generation and Trapping of Transient Isoindazole Carbene Species

The generation of transient carbene species from diazene compounds represents a significant area of mechanistic investigation. In a process analogous to the cyclization of (2-ethynylphenyl)phenyldiazenes, Diazene, bis(4-ethynylphenyl)- is proposed to form transient isoindazole carbene species through a coarctate reaction pathway. This type of reaction is noteworthy as it can proceed under neutral conditions and at moderate temperatures without the necessity of a carbene stabilizer. nih.gov

Table 1: Trapping Agents for Transient Carbene Species

| Trapping Agent | Product Type |

|---|---|

| Silyl (B83357) Alcohols | Hydroxymethyl-indazoles |

Thermal Cyclization Phenomena

The thermal reactivity of Diazene, bis(4-ethynylphenyl)- is expected to be rich and complex, with the potential for intramolecular cyclization reactions. While direct studies on this specific compound are not prevalent, analogous systems provide insight into potential thermal cyclization pathways. For instance, the thermal cyclization of N,N-dialkyl-N'-(4-substituted-2-ethynylphenyl)triazenes at high temperatures yields both substituted cinnolines and isoindazoles in moderate to excellent yields under neutral conditions. organic-chemistry.orgnih.gov This suggests that the ethynylphenyl moiety in conjunction with a nitrogen-containing linkage can facilitate intramolecular cyclization.

Another relevant analogy is the thermal rearrangement of di-(o-acetylphenyl)acetylene, which is proposed to proceed through a transient 3,3'-dimethyl-1,1'-biisobenzofuran intermediate. beilstein-journals.org This intermediate is then trapped by dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). beilstein-journals.org This type of bicyclization process highlights the potential for the ethynyl groups in Diazene, bis(4-ethynylphenyl)- to participate in complex thermal rearrangements. The concerted bicyclization in these related systems is thought to involve coarctate transition states. beilstein-journals.org

Table 2: Products of Thermal Cyclization in Analagous Systems

| Starting Material | Product(s) |

|---|---|

| N,N-dialkyl-N'-(4-substituted-2-ethynylphenyl)triazenes | Substituted Cinnolines and Isoindazoles |

Transformations Involving the Ethynyl Functional Groups

The two terminal ethynyl groups on Diazene, bis(4-ethynylphenyl)- are key to its versatile reactivity, enabling its participation in a variety of powerful chemical transformations.

Click Chemistry and Cycloaddition Reactivity

The terminal alkyne functionalities of Diazene, bis(4-ethynylphenyl)- make it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high yield, broad scope, and the formation of stable 1,4-disubstituted 1,2,3-triazole linkages. organic-chemistry.orgnih.govtcichemicals.com The bifunctional nature of Diazene, bis(4-ethynylphenyl)- allows for its use in step-growth polymerizations with diazides to form polytriazoles.

Table 3: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| High Yield | Reactions typically proceed to completion with minimal byproducts. |

| Regioselectivity | Specifically forms the 1,4-disubstituted triazole isomer. |

| Mild Conditions | Often performed at room temperature in benign solvents, including water. |

| Broad Scope | Tolerant of a wide range of functional groups. |

Role in Cross-Coupling Reactions Beyond Synthesis

Beyond its own synthesis, Diazene, bis(4-ethynylphenyl)- can serve as a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In these reactions, the terminal alkyne groups can be coupled with aryl or vinyl halides to extend the conjugated system. This allows for the synthesis of well-defined oligomers and polymers with tailored electronic and photophysical properties.

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. The bifunctionality of Diazene, bis(4-ethynylphenyl)- allows for the creation of symmetrical and unsymmetrical extended aromatic systems. For instance, coupling with two equivalents of an aryl halide would yield a larger, symmetrical molecule, while a step-wise approach with different aryl halides could lead to unsymmetrical structures with potentially interesting charge-transfer characteristics. The resulting highly conjugated molecules are of interest for applications in molecular electronics, nonlinear optics, and as advanced materials.

Photo-isomerization Dynamics within Diazene Chromophores

The central diazene (azo) group in Diazene, bis(4-ethynylphenyl)- is a well-known photo-switchable chromophore. Upon absorption of light of a specific wavelength, it can undergo reversible isomerization between the more stable trans (E) isomer and the less stable cis (Z) isomer. This photo-isomerization leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum.

While specific studies on the photo-isomerization of Diazene, bis(4-ethynylphenyl)- are not widely reported, the behavior of other azobenzene (B91143) derivatives provides a strong model for its expected dynamics. The trans-to-cis isomerization is typically induced by UV light, while the reverse cis-to-trans process can be driven by visible light or occur thermally. The efficiency and kinetics of these processes are influenced by the nature of the substituents on the phenyl rings and the surrounding environment (e.g., solvent viscosity). In some cases, the isomerization pathway is thought to involve a volume-conserving "hula twist" motion.

The photo-isomerization of diazene-containing molecules is a key feature for their application in light-responsive materials, such as molecular switches, optical data storage, and photopharmacology. The presence of the ethynyl groups in Diazene, bis(4-ethynylphenyl)- offers the potential to incorporate this photo-switchable unit into larger polymeric or surface-grafted systems, thereby creating materials with tunable properties.

Table 4: General Characteristics of Diazene Photo-isomerization

| Isomer | Relative Stability | Isomerization Trigger |

|---|---|---|

| trans (E) | More Stable | UV light |

Computational Chemistry and Theoretical Investigations of Diazene, Bis 4 Ethynylphenyl

Conformational Analysis and Geometrical Optimizations

Computational Studies of Molecular Rigidity and Packing

Computational investigations into the molecular rigidity and packing of "Diazene, bis(4-ethynylphenyl)-" provide crucial insights into its solid-state properties and potential for forming ordered assemblies. Density Functional Theory (DFT) calculations are a primary tool for exploring these characteristics. By optimizing the molecular geometry, researchers can predict the planarity and conformational flexibility of the molecule. For analogous azobenzene (B91143) derivatives, DFT calculations using the B3LYP functional with a 6-31++G(d,p) basis set have been employed to determine stable conformations. researchgate.net These studies often reveal that the trans configuration is more stable than the cis configuration, with planar structures being typical for the trans isomers. researchgate.net

The rigidity of the "Diazene, bis(4-ethynylphenyl)-" molecule is expected to be significant due to the presence of the rigid diazene (B1210634) core and the linear ethynylphenyl groups. Computational models can quantify this rigidity by analyzing bond lengths and dihedral angles. For instance, in substituted azobenzenes, the C-N=N-C dihedral angle in the trans isomer is typically close to 180°, indicating a high degree of planarity. researchgate.net The ethynyl (B1212043) linkages further contribute to this rigidity, restricting rotational freedom and promoting a more linear molecular shape.

Simulations of molecular packing involve assessing the intermolecular forces that govern the arrangement of molecules in a crystal lattice. These studies are essential for predicting crystal structures and understanding polymorphism. While specific packing studies for "Diazene, bis(4-ethynylphenyl)-" are not widely documented, research on similar aromatic compounds highlights the importance of π-π stacking and hydrogen bonding in directing self-assembly. researchgate.net Computational chemistry can model these interactions to predict the most energetically favorable packing arrangements, which is vital for designing materials with specific electronic or optical properties.

Simulation of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules like "Diazene, bis(4-ethynylphenyl)-". This technique calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For azobenzene derivatives, TD-DFT has been successfully used to model their characteristic absorption bands. rochester.edu

The electronic spectrum of "Diazene, bis(4-ethynylphenyl)-" is expected to be dominated by two main transitions, similar to other azobenzenes: a weak n → π* transition at longer wavelengths (in the visible region) and a strong π → π* transition at shorter wavelengths (in the ultraviolet region). The choice of functional and basis set is critical for obtaining accurate results. Studies on substituted azobenzenes have shown that hybrid functionals like PBE0 and CAM-B3LYP often provide a good correlation with experimental data for both transition energies and oscillator strengths. researchgate.netnih.gov For instance, TD-DFT calculations on various azobenzene derivatives have been able to reproduce the key features of their experimental absorption spectra, including the positions of the absorption maxima (λmax). researchgate.net

The substitution of the phenyl rings with ethynyl groups is predicted to influence the electronic spectra. These groups can extend the π-conjugated system, which typically leads to a bathochromic (red) shift of the π → π* transition. Computational models can precisely quantify this effect, providing valuable data for the design of photoswitchable materials with tailored optical properties.

| Transition Type | Expected Wavelength Range | Key Molecular Orbitals Involved |

| n → π | Visible | Non-bonding orbital on nitrogen atoms to anti-bonding π orbital |

| π → π | Ultraviolet | Bonding π orbital to anti-bonding π orbital |

Vibrational Frequency Calculations for IR and Raman Assignments

Computational vibrational frequency analysis is an indispensable tool for interpreting the infrared (IR) and Raman spectra of "Diazene, bis(4-ethynylphenyl)-". By calculating the vibrational modes of the molecule, researchers can assign the experimentally observed spectral bands to specific atomic motions, such as stretching, bending, and torsional vibrations. nih.gov DFT calculations, often using the B3LYP functional, are commonly employed for this purpose. mdpi.com

The calculated vibrational spectrum provides a detailed fingerprint of the molecule's structure. For "Diazene, bis(4-ethynylphenyl)-", key vibrational modes would include the N=N stretching of the diazene core, the C≡C stretching of the ethynyl groups, and various vibrations of the phenyl rings. The calculated frequencies and intensities (for IR) or activities (for Raman) can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups. nih.gov For complex molecules, the potential energy distribution (PED) analysis is often performed to determine the contribution of different internal coordinates to each vibrational mode, aiding in precise assignments. mdpi.com

These computational studies not only help in the interpretation of experimental data but can also predict the spectra of unknown or yet-to-be-synthesized molecules. This predictive capability is particularly useful in materials science for screening compounds with desired spectroscopic properties.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N=N Stretch | 1400 - 1500 | Stretching of the nitrogen-nitrogen double bond in the diazene core. |

| C≡C Stretch | 2100 - 2260 | Stretching of the carbon-carbon triple bond in the ethynyl groups. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |

| Phenyl Ring Modes | 1450 - 1600 | In-plane stretching and deformation of the carbon-carbon bonds in the phenyl rings. |

Advanced Intermolecular Interaction Analysis

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. By identifying critical points in the electron density, QTAIM can reveal the nature of atomic and molecular interactions. youtube.com This method can be applied to "Diazene, bis(4-ethynylphenyl)-" to gain a deeper understanding of its electronic structure and bonding.

In a QTAIM analysis, bond critical points (BCPs) are of particular interest as they indicate the presence of a chemical bond or interaction. The properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For example, a high value of ρ and a negative Laplacian are characteristic of a covalent bond, while lower ρ values and a positive Laplacian are indicative of non-covalent interactions, such as hydrogen bonds or van der Waals forces. up.ac.za

For "Diazene, bis(4-ethynylphenyl)-", QTAIM could be used to analyze the N=N double bond, the C≡C triple bonds, and the various C-C and C-H bonds within the molecule. Furthermore, it can be applied to study intermolecular interactions in dimers or larger clusters, providing insights into the forces that govern molecular packing in the solid state.

Computational Probing of Non-Covalent Interactions within Supramolecular Assemblies

The self-assembly of "Diazene, bis(4-ethynylphenyl)-" into ordered supramolecular structures is governed by a complex interplay of non-covalent interactions. Computational methods are essential for probing and quantifying these interactions, which include π-π stacking, hydrogen bonding, and halogen bonding (if applicable). nih.gov

One powerful technique for visualizing and analyzing non-covalent interactions is the Non-Covalent Interaction (NCI) index. youtube.com The NCI method is based on the electron density and its derivatives and provides a graphical representation of non-covalent interactions in three-dimensional space. youtube.com This allows for the identification of regions of van der Waals interactions, hydrogen bonds, and steric repulsion. For "Diazene, bis(4-ethynylphenyl)-", NCI analysis could reveal the specific π-stacking arrangements between the phenyl rings of adjacent molecules and any potential C-H···π or C-H···N hydrogen bonds that contribute to the stability of the supramolecular assembly.

Energy decomposition analysis (EDA) is another computational approach that can be used to quantify the different components of the intermolecular interaction energy, such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. By applying EDA to a dimer of "Diazene, bis(4-ethynylphenyl)-", the relative importance of these different forces in holding the molecules together can be determined. This information is crucial for the rational design of new materials based on this compound with desired solid-state properties.

Applications of Diazene, Bis 4 Ethynylphenyl in Advanced Materials Science and Engineering

Polymer Chemistry and Network Materials

The unique molecular architecture of Diazene (B1210634), bis(4-ethynylphenyl)-, featuring a central, photoresponsive diazene (azobenzene) core flanked by reactive ethynyl (B1212043) groups, positions it as a versatile building block in polymer chemistry. This monomer is instrumental in the synthesis of advanced network materials with tunable properties.

Monomer Utilization in Polymerization Processes

Diazene, bis(4-ethynylphenyl)- serves as a key monomer in various polymerization reactions, primarily those that leverage the reactivity of its terminal alkyne functionalities. The Sonogashira cross-coupling reaction is a prominent method for the polymerization of such ethynyl-terminated monomers. This reaction allows for the facile creation of carbon-carbon bonds between the ethynyl groups of the diazene monomer and aryl halides, leading to the formation of extended π-conjugated polymer chains. The rigid-rod nature of the azobenzene (B91143) unit combined with the linearity of the ethynyl groups contributes to the formation of well-defined polymeric structures.

The polymerization process can be tailored to control the molecular weight and polydispersity of the resulting polymers by adjusting reaction conditions such as catalyst concentration, temperature, and reaction time. The incorporation of the Diazene, bis(4-ethynylphenyl)- monomer imparts photoresponsive characteristics to the polymer backbone, a feature that is central to many of its applications.

Synthesis of Conjugated Polymers and Polyacetylene-Type Architectures

The use of Diazene, bis(4-ethynylphenyl)- in polymerization leads to the synthesis of novel conjugated polymers, often referred to as poly(azobenzene ethynylene)s. These polymers are characterized by a backbone of alternating azobenzene and ethynylene units, which results in a highly conjugated system. This extended π-conjugation is responsible for the unique electronic and optical properties of these materials.

The synthesis of these polyacetylene-type architectures allows for the fine-tuning of the material's properties. For instance, the introduction of different substituents on the phenyl rings of the azobenzene unit can modify the polymer's solubility, electronic energy levels, and photoisomerization behavior. The resulting polymers often exhibit good thermal stability and processability, making them suitable for various applications in materials science. The photoisomerization of the azobenzene moiety between its trans and cis states can be triggered by light, leading to significant changes in the polymer's conformation and, consequently, its macroscopic properties.

Role as Linkers in Covalent Organic Frameworks (COFs)

While direct reports on the use of Diazene, bis(4-ethynylphenyl)- as a linker in Covalent Organic Frameworks (COFs) are emerging, its structural characteristics make it a highly promising candidate for this application. COFs are a class of crystalline porous polymers with well-defined structures, and the choice of organic linkers is crucial in determining their properties. The linear and rigid nature of Diazene, bis(4-ethynylphenyl)-, along with the defined geometry of its ethynyl groups, makes it an ideal building block for creating ordered, porous networks.

The incorporation of azobenzene units into COFs can impart photoresponsive behavior to the framework. rsc.org The trans-cis photoisomerization of the azobenzene linkers can lead to dynamic changes in the pore size and shape of the COF, allowing for the potential development of "smart" materials with switchable adsorption and separation properties. rsc.org The synthesis of azobenzene-containing COFs has been demonstrated through reactions like borate ester formation, showcasing the feasibility of integrating such photochromic units into these crystalline frameworks. rsc.org The photoisomerization can influence the crystallinity and pore structure of the resulting Azo-COF. rsc.org

Organic Electronics and Optoelectronic Device Integration

The electronic and photophysical properties of Diazene, bis(4-ethynylphenyl)- make it a valuable component in the field of organic electronics and optoelectronics. Its ability to participate in charge-transfer processes and its potential for tunable luminescence are of particular interest.

Development of Novel Chromophores with Charge-Transfer Characteristics

The structure of Diazene, bis(4-ethynylphenyl)- forms the basis for novel chromophores with interesting charge-transfer characteristics. The azobenzene core can act as an electron acceptor, while the ethynylphenyl units can be functionalized with electron-donating or electron-withdrawing groups to modulate the intramolecular charge-transfer (ICT) properties of the molecule. This donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architecture is a common strategy for designing molecules with significant nonlinear optical (NLO) properties.

The photoisomerization of the azobenzene unit provides a mechanism to switch the charge-transfer characteristics of the chromophore. The trans isomer is typically planar and has a more extended π-conjugation, which can facilitate charge transfer. In contrast, the cis isomer is non-planar, which can disrupt the conjugation and alter the charge-transfer properties. This photoswitchable behavior is highly desirable for applications in optical data storage and molecular electronics.

Engineering of Luminescent Materials with Modulated Emission Properties

Azobenzene-containing compounds are generally non-luminescent or weakly luminescent due to the efficient and rapid trans-cis photoisomerization, which provides a non-radiative decay pathway for the excited state. However, by strategically designing the molecular environment to restrict this isomerization, it is possible to engineer luminescent materials with modulated emission properties.

One approach is to incorporate Diazene, bis(4-ethynylphenyl)- into a rigid polymer matrix or a crystalline solid-state structure. This restriction of molecular motion can suppress the non-radiative decay pathway and enhance the fluorescence quantum yield. The emission can be further modulated by controlling the aggregation state of the material, as aggregation can also hinder the isomerization process. This phenomenon is known as aggregation-induced emission (AIE). mdpi.com

Potential in Organic Light-Emitting Diode (OLED) Components

Currently, there is no specific research detailing the use of Diazene, bis(4-ethynylphenyl)- as a component in Organic Light-Emitting Diodes (OLEDs). However, the molecular architecture suggests it could be a candidate for investigation in this field. Azobenzene derivatives, a class of compounds to which Diazene, bis(4-ethynylphenyl)- belongs, are known for their photochromic properties, which could be harnessed to create novel OLEDs with tunable emission characteristics. The ethynylphenyl groups offer sites for further functionalization, allowing for the attachment of charge-transporting or emissive moieties. This could enable the development of multifunctional materials that act as both the emissive layer and a switchable component, potentially leading to OLEDs with dynamic color tuning or other advanced features.

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. The structure of Diazene, bis(4-ethynylphenyl)- is well-suited for such applications.

Construction of Supramolecular Assemblies and Architectures

There is a lack of specific studies on the use of Diazene, bis(4-ethynylphenyl)- in the construction of supramolecular assemblies. However, the linear, rigid nature of the molecule, combined with the potential for π-π stacking interactions between the phenyl rings and the diazene core, makes it an excellent candidate for forming well-ordered, self-assembled structures. The terminal alkyne groups are particularly significant as they can participate in various coupling reactions or form hydrogen bonds, providing a versatile tool for directing the assembly of larger, more complex supramolecular architectures.

Exploration of Metal-Organic Frameworks and Coordination Complexes

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. While no MOFs specifically incorporating Diazene, bis(4-ethynylphenyl)- as a linker have been reported, its structure is highly promising for this purpose. The terminal ethynyl groups can be readily converted to carboxylates or other coordinating groups, which can then bind to metal centers to form extended frameworks. The diazene unit within the linker could impart photoresponsive properties to the resulting MOF, allowing for the dynamic control of pore size, guest uptake, or catalytic activity through light stimulation.

常见问题

Q. How can researchers validate the crystallographic structure when single-crystal X-ray diffraction is not feasible?

- Methodological Answer : Pair powder XRD with DFT-optimized structures to simulate diffraction patterns. Validate using solid-state NMR (¹³C CP/MAS) to confirm molecular packing .

Key Considerations for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。